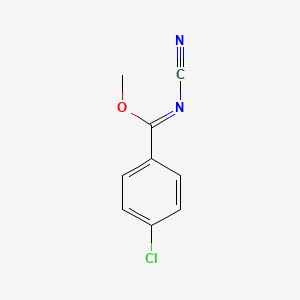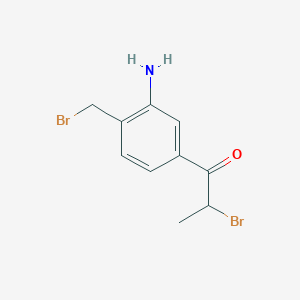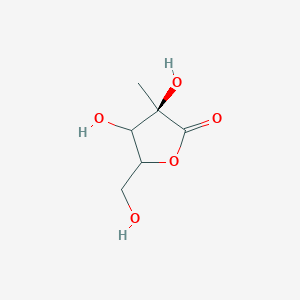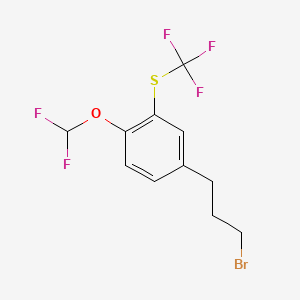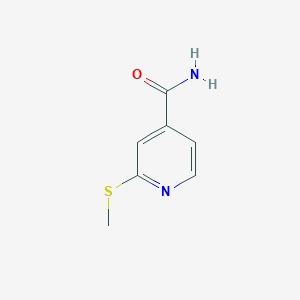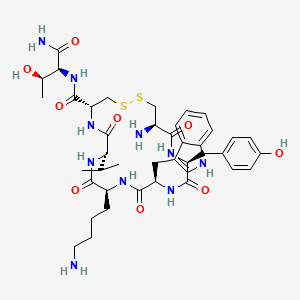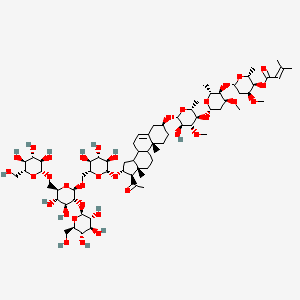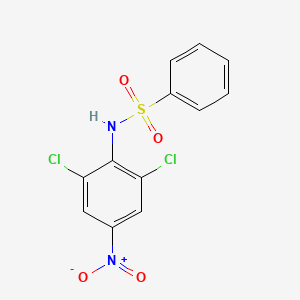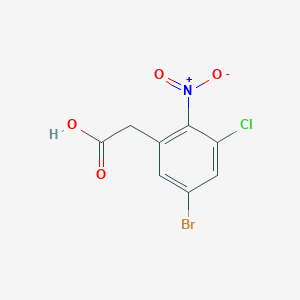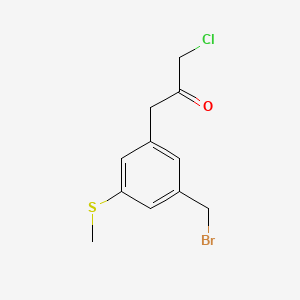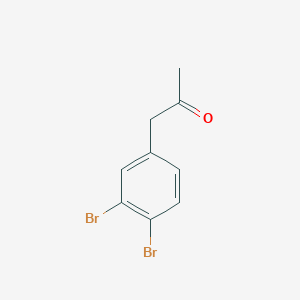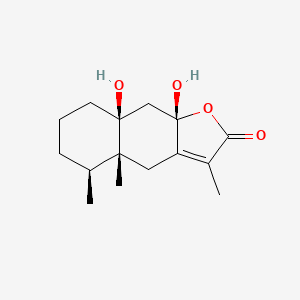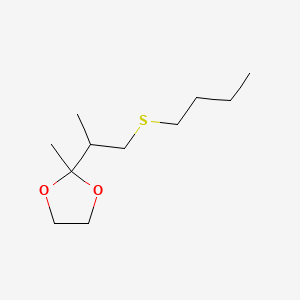
2-Methyl-2-(1-methyl-2-butylthioethyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolane, 2-[2-(butylthio)-1-methylethyl]-2-methyl- is a heterocyclic acetal compound It is part of the dioxolane family, which is characterized by a five-membered ring containing two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dioxolanes can be synthesized from carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the acetalization of aldehydes or ketalization of ketones. A standard procedure employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production methods for 1,3-dioxolanes often involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial processes may also incorporate continuous flow reactors to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxolane, 2-[2-(butylthio)-1-methylethyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with nucleophiles like organolithium reagents (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, chromium trioxide (CrO3).
Reducing agents: LiAlH4, NaBH4.
Nucleophiles: RLi, RMgX, ammonia (NH3), amines (RNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
1,3-Dioxolane, 2-[2-(butylthio)-1-methylethyl]-2-methyl- has several scientific research applications:
Chemistry: Used as a solvent and co-monomer in polymer synthesis.
Biology: Employed in the study of enzyme mechanisms and as a protecting group for carbonyl compounds.
Medicine: Investigated for its potential as a muscarinic acetylcholine receptor agonist.
Industry: Utilized in the production of polyacetals and as a reaction medium in various chemical processes.
Mécanisme D'action
The mechanism by which 1,3-Dioxolane, 2-[2-(butylthio)-1-methylethyl]-2-methyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, as a muscarinic acetylcholine receptor agonist, it binds to the receptor and mimics the action of acetylcholine, leading to various physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxane: A six-membered ring analog of 1,3-dioxolane, used in similar applications but with different chemical properties.
Tetrahydrofuran (THF): A related compound where the methylene group at the 2-position is replaced with an oxygen atom.
Uniqueness
1,3-Dioxolane, 2-[2-(butylthio)-1-methylethyl]-2-methyl- is unique due to its specific substituents, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
102145-07-3 |
|---|---|
Formule moléculaire |
C11H22O2S |
Poids moléculaire |
218.36 g/mol |
Nom IUPAC |
2-(1-butylsulfanylpropan-2-yl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C11H22O2S/c1-4-5-8-14-9-10(2)11(3)12-6-7-13-11/h10H,4-9H2,1-3H3 |
Clé InChI |
AWYZLLHTKSDDLF-UHFFFAOYSA-N |
SMILES canonique |
CCCCSCC(C)C1(OCCO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



